Cas no 23641-05-6 (6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate))

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative characterized by its fluorinated structure and diacetate esterification at positions 17 and 21. The presence of fluorine atoms at the 6alpha and 9 positions enhances its glucocorticoid receptor affinity and metabolic stability, contributing to potent anti-inflammatory and immunosuppressive activity. The diacetate modification improves lipid solubility, facilitating enhanced tissue penetration and prolonged action. This compound is of interest in pharmaceutical research for its potential applications in treating inflammatory conditions, with a focus on optimizing therapeutic efficacy while minimizing systemic side effects. Its structural features make it a valuable candidate for further preclinical and formulation studies.
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) structure
23641-05-6 structure
Product Name:6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
CAS No:23641-05-6
MF:C25H30F2O7
MW:480.49831533432
CID:265262
Update Time:2026-05-14

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) Chemical and Physical Properties

Names and Identifiers

    • Pregna-1,4-diene-3,20-dione,17,21-bis(acetyloxy)-6,9-difluoro-11-hydroxy-, (6a,11b)-
    • 6,9-difluoro-11-hydroxy-3,20-dioxopregna-1,4-diene-17,21-diyl diacetate
    • 17,21-Diacetyloxy-6,9-dilfuoro-11-hydroxypregna-1,4-diene-3,20-dione
    • 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
    • Inchi: 1S/C25H30F2O7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(26)18-9-15(30)5-7-22(18,3)25(17,27)20(31)11-23(16,24)4/h5,7,9,16-17,19-20,31H,6,8,10-12H2,1-4H3/t16-,17-,19-,20-,22-,23-,24-,25-/m0/s1
    • InChI Key: RWKMFNKALGKSFN-QWYWQECLSA-N
    • SMILES: F[C@@]12[C@]3(C([H])=C([H])C(C([H])=C3[C@]([H])(C([H])([H])[C@@]1([H])[C@]1([H])C([H])([H])C([H])([H])[C@](C(C([H])([H])OC(C([H])([H])[H])=O)=O)([C@@]1(C([H])([H])[H])C([H])([H])[C@]2([H])O[H])OC(C([H])([H])[H])=O)F)=O)C([H])([H])[H]

Computed Properties

  • Exact Mass: 480.196
  • Monoisotopic Mass: 480.19595962 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 1020
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 107
  • Molecular Weight: 480.5

Experimental Properties

  • PSA: 106.97

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF39799-10mg
6alpha,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
23641-05-6
10mg
$345.00 2024-04-20
A2B Chem LLC
AF39799-25mg
6alpha,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
23641-05-6
25mg
$636.00 2024-04-20
A2B Chem LLC
AF39799-100mg
6alpha,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
23641-05-6
100mg
$1847.00 2024-04-20

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) Related Literature

Additional information on 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) and CAS No. 23641-05-6: A Comprehensive Overview

The compound 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate), identified by the CAS number 23641-05-6, represents a significant advancement in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of fluorinated steroid derivatives, which have garnered considerable attention due to their unique structural features and potential biological activities. The presence of multiple hydroxyl and fluoro substituents in its molecular framework imparts distinct chemical properties that make it a valuable candidate for further investigation.

In recent years, the development of fluorinated steroids has been a focal point in medicinal chemistry, primarily due to their enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The specific arrangement of functional groups in 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) contributes to its potential as a lead compound in the design of novel therapeutic agents. This compound has been extensively studied for its role in modulating various biological pathways, particularly those involving steroid hormone receptors.

The structural complexity of this compound necessitates sophisticated synthetic methodologies to achieve high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and enzymatic hydroxylation have been employed to construct the desired fluorinated steroid core. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of precision in molecular construction for achieving biologically active entities.

Recent studies have demonstrated that fluorinated steroids exhibit potent activity in a range of therapeutic areas. For instance, derivatives of this class have shown promise in the treatment of inflammatory disorders by selectively interacting with nuclear receptor transcription factors. The fluoro substituents enhance binding affinity and duration of action, making these compounds more effective than traditional steroidal drugs. Furthermore, the hydroxyl groups at positions 11beta and 17 contribute to the compound's ability to modulate enzyme activity and receptor binding.

The acetate esters at the 17 and 21 positions in 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) serve multiple purposes. They not only stabilize the molecule during storage but also influence its solubility and bioavailability. The ester groups can be hydrolyzed under physiological conditions to release free hydroxyl groups, thereby enhancing the compound's biological activity. This feature makes it particularly useful for developing prodrugs that can be activated in vivo to exert therapeutic effects.

In clinical research settings, this compound has been evaluated for its potential role in hormone replacement therapy (HRT). The structural modifications introduced by fluorination and hydroxylation enhance its selectivity for specific steroid receptors while minimizing side effects associated with unmodified steroids. Preliminary data suggest that it may offer a more balanced profile of estrogenic and progestogenic activity compared to existing HRT regimens.

The synthesis and characterization of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) have also provided insights into the mechanisms governing steroid receptor interactions. High-resolution crystallographic studies have revealed how fluoro substituents influence binding geometry at the receptor site. These structural insights are crucial for rational drug design aimed at improving therapeutic efficacy and reducing off-target effects.

The future prospects for this compound are promising. Ongoing research is focused on exploring its potential applications in oncology and anti-inflammatory therapies. By leveraging computational modeling and structure-based drug design techniques, scientists aim to optimize its pharmacological properties further. Additionally,the development of novel synthetic routes could facilitate large-scale production,making this compound more accessible for clinical trials and commercialization.

In conclusion,6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) represents a significant advancement in fluorinated steroid chemistry with far-reaching implications for pharmaceutical development。 Its unique structural features, coupled with promising preclinical data, position it as a compelling candidate for future therapeutic applications。 As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play a pivotal role in shaping the next generation of medicinal agents。

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